molecular formula C15H21Cl2N5O B6444451 1-benzyl-4-[(1-methyl-1H-1,2,4-triazol-5-yl)methyl]piperazin-2-one CAS No. 2548999-29-5

1-benzyl-4-[(1-methyl-1H-1,2,4-triazol-5-yl)methyl]piperazin-2-one

Cat. No.: B6444451
CAS No.: 2548999-29-5
M. Wt: 358.3 g/mol
InChI Key: LCLDFNKJTZBWGU-UHFFFAOYSA-N
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Description

The compound “1-benzyl-4-[(1-methyl-1H-1,2,4-triazol-5-yl)methyl]piperazin-2-one” is a derivative of 1,2,4-triazole . It has been synthesized and evaluated for its antimycobacterial activity . The compound has shown good activity against Mycobacterium tuberculosis H37Ra strain .


Synthesis Analysis

The compound has been synthesized by click reaction of substituted benzylazide with 5-ethynyl-4-methyl-2-substituted phenylthiazole . The starting compounds 4-ethynyl-2-substituted phenylthiazole were synthesized from the corresponding thiazole aldehyde by using the Ohira−Bestmann reagent .


Molecular Structure Analysis

The structure of the synthesized compounds was determined by spectral analysis . The compound contains a 1,2,4-triazole ring, which is an important class of bioactive molecules that exhibit significant pharmacological activities .


Chemical Reactions Analysis

The compound has been involved in click reactions for its synthesis . Click reactions are a type of chemical reaction that generate products through the assembly of smaller units with high yield and selectivity .

Scientific Research Applications

1-benzyl-4-[(1-methyl-1H-1,2,4-triazol-5-yl)methyl]piperazin-2-one has been studied extensively for its potential applications in the fields of medicinal chemistry and biochemistry. This compound has been found to be a potent inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in the regulation of inflammation and pain. This compound has also been studied as a potential inhibitor of the enzyme acetylcholinesterase, which plays a role in the regulation of neurotransmitter levels. In addition, this compound has been found to be a potent inhibitor of the enzyme 5-lipoxygenase, which is involved in the regulation of inflammation and pain.

Advantages and Limitations for Lab Experiments

1-benzyl-4-[(1-methyl-1H-1,2,4-triazol-5-yl)methyl]piperazin-2-one has a number of advantages and limitations when used in laboratory experiments. One of the main advantages of this compound is its ability to inhibit the enzymes COX-2, acetylcholinesterase, and 5-lipoxygenase, which are involved in the regulation of inflammation and pain. This compound also has a number of antioxidant properties, which may be beneficial in the treatment of certain diseases. However, this compound is not without its limitations. This compound is relatively unstable, and it is difficult to store for long periods of time. In addition, this compound is not water soluble, which can limit its use in certain experiments.

Future Directions

1-benzyl-4-[(1-methyl-1H-1,2,4-triazol-5-yl)methyl]piperazin-2-one has the potential to be used in a variety of future research applications. One possible future direction is the development of new therapeutic agents that target the enzymes COX-2, acetylcholinesterase, and 5-lipoxygenase. In addition, this compound could be used to develop new drugs that target inflammation and pain. Furthermore, this compound could be used to develop new antioxidants that could be used to treat a variety of diseases. Finally, this compound could be used to develop new methods of drug delivery, such as nanoparticle-based systems.

Synthesis Methods

1-benzyl-4-[(1-methyl-1H-1,2,4-triazol-5-yl)methyl]piperazin-2-one can be synthesized through a variety of methods. The most common method of synthesis involves the reaction of piperazine with 1-methyl-1H-1,2,4-triazol-5-ylmethyl chloride in the presence of a base such as sodium hydroxide. This reaction results in the formation of this compound. Other methods of synthesis include the reaction of 1-methyl-1H-1,2,4-triazol-5-ylmethyl chloride with an appropriate amine, such as piperazine, in the presence of a base.

Properties

IUPAC Name

1-benzyl-4-[(2-methyl-1,2,4-triazol-3-yl)methyl]piperazin-2-one;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N5O.2ClH/c1-18-14(16-12-17-18)10-19-7-8-20(15(21)11-19)9-13-5-3-2-4-6-13;;/h2-6,12H,7-11H2,1H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCLDFNKJTZBWGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NC=N1)CN2CCN(C(=O)C2)CC3=CC=CC=C3.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21Cl2N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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